

Quantitative Structure-Activity Relationship (QSAR) of Desmedipham Analogs: A Comparative Guide

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Compound of Interest		
Compound Name:	Desmedipham	
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This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) of **Desmedipham** analogs, focusing on their herbicidal activity as Photosystem II (PSII) inhibitors. The information presented herein is based on established experimental data and computational modeling techniques to facilitate the rational design of novel and more effective herbicides.

Introduction to Desmedipham and QSAR

Desmedipham is a selective post-emergence herbicide belonging to the phenylcarbamate class.[1] Its mode of action involves the inhibition of photosynthetic electron transport (PET) in Photosystem II (PSII) by binding to the D1 protein.[2] This disruption of photosynthesis ultimately leads to weed death.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3] By identifying the key molecular descriptors that influence herbicidal potency, QSAR models can predict the activity of novel, untested analogs, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative



Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools that correlate the 3D steric and electrostatic fields of molecules with their biological activity.[4]

Comparison of Desmedipham Analogs: A QSAR Perspective

While a specific, comprehensive QSAR study on a wide range of **Desmedipham** analogs with publicly available raw data is limited, we can analyze the structure-activity relationships based on studies of related N-phenylcarbamate and other PSII-inhibiting herbicides. The following sections present a hypothetical QSAR dataset for a series of **Desmedipham** analogs, based on the established principles of PSII inhibitor QSAR.

Data Presentation: QSAR Data for Desmedipham Analogs

The following table summarizes the hypothetical quantitative data for a series of **Desmedipham** analogs. The herbicidal activity is expressed as pI50, the negative logarithm of the concentration required for 50% inhibition of photosynthetic electron transport. The molecular descriptors included are lipophilicity (logP), electronic effects (Hammett constant, σ), and steric parameters (molar refractivity, MR).



Compo und ID	Structur e	R1	R2	pl50	logP	σ (R1)	MR (R2)
1 (Desmedi pham)	⊋ alt t∈	Н	O-CO- NH-Ph	5.8	3.5	0.00	28.5
2	-	CI	O-CO- NH-Ph	6.2	4.2	0.23	28.5
3	-	NO2	O-CO- NH-Ph	6.5	3.4	0.78	28.5
4	-	СНЗ	O-CO- NH-Ph	5.6	4.0	-0.17	28.5
5	-	н	O-CO- NH- C6H4-CI	6.1	4.2	0.00	33.5
6	-	Н	O-CO- NH- C6H4- NO2	6.4	3.5	0.00	34.0
7	-	н	O-CO- NH- C6H4- CH3	5.7	4.1	0.00	33.1
8	-	Cl	O-CO- NH- C6H4-CI	6.6	4.9	0.23	33.5

Note: The structures and data in this table are illustrative and based on general QSAR principles for this class of herbicides. They are intended to demonstrate the format and type of data used in a QSAR study.

Experimental Protocols



Measurement of Photosynthetic Electron Transport (PET) Inhibition

The herbicidal activity of **Desmedipham** analogs is typically determined by their ability to inhibit photosynthetic electron transport in isolated chloroplasts.

Protocol for PET Inhibition Assay in Spinach Chloroplasts:

- Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves (Spinacia oleracea
 L.) using a standard protocol involving homogenization in a buffered medium and differential centrifugation.
- Oxygen Evolution Measurement: The rate of oxygen evolution, a measure of PET, is
 monitored using a Clark-type oxygen electrode. The reaction mixture contains isolated
 chloroplasts, a buffered medium, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol or potassium ferricyanide).
- Inhibitor Application: The **Desmedipham** analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and added to the reaction mixture at various concentrations.
- IC50 Determination: The concentration of each analog that causes a 50% inhibition of the oxygen evolution rate (IC50) is determined from dose-response curves. The pl50 values are then calculated as the negative logarithm of the IC50 values.

Computational Protocol for 3D-QSAR (CoMFA/CoMSIA)

A typical 3D-QSAR study involves the following steps:

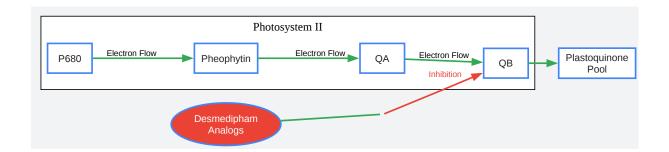
- Molecular Modeling: The 3D structures of the **Desmedipham** analogs are built and optimized using molecular mechanics or quantum chemical methods.
- Molecular Alignment: The molecules are aligned in 3D space based on a common substructure or a pharmacophore model. This is a critical step in 3D-QSAR.
- CoMFA Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom (e.g., a sp3 carbon with a +1 charge). These energies constitute the CoMFA fields.



- CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed description of the molecular properties.
- Partial Least Squares (PLS) Analysis: PLS analysis is used to derive a linear correlation between the calculated field values (independent variables) and the biological activity (pI50, dependent variable).
- Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and by predicting the activity of a set of compounds not used in the model generation (test set).

Visualization of Key Relationships Signaling Pathway: Inhibition of Photosystem II

The following diagram illustrates the mechanism of action of **Desmedipham** and its analogs, which involves the blockage of the electron flow in Photosystem II.



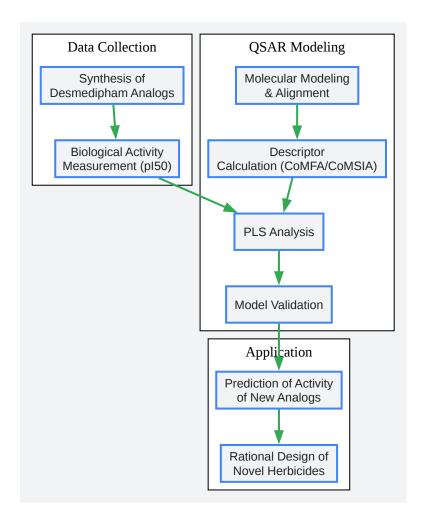
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Caption: Inhibition of electron transport in Photosystem II by **Desmedipham** analogs.

Experimental Workflow: QSAR Study

The workflow for a typical QSAR study on **Desmedipham** analogs is depicted below.





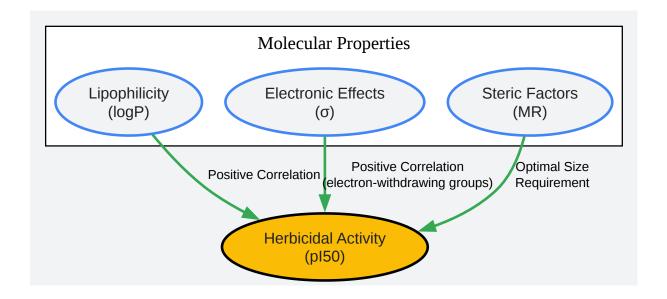
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Caption: General workflow for a QSAR study of **Desmedipham** analogs.

Logical Relationship: Key Factors in Herbicidal Activity

The following diagram illustrates the logical relationship between the structural features of **Desmedipham** analogs and their herbicidal potency, as elucidated by QSAR studies.





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Caption: Key molecular properties influencing the herbicidal activity of **Desmedipham** analogs.

Conclusion

QSAR provides a powerful framework for understanding the structure-activity relationships of **Desmedipham** analogs and for guiding the design of new, more effective herbicides. By systematically modifying the chemical structure and evaluating the impact on herbicidal activity through experimental testing and computational modeling, researchers can optimize the molecular properties that govern the inhibition of Photosystem II. The integration of QSAR with synthetic chemistry and biological screening is a key strategy in the development of next-generation weed management solutions.

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